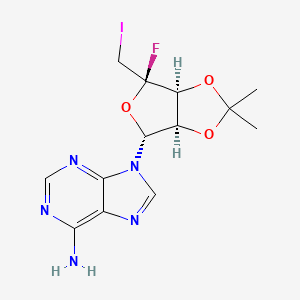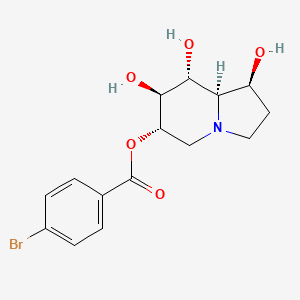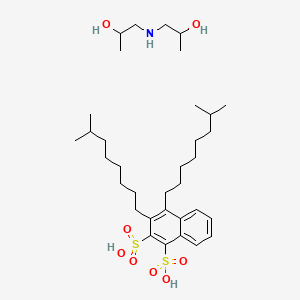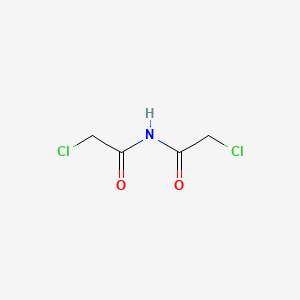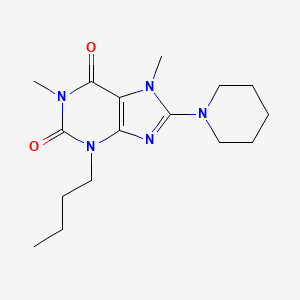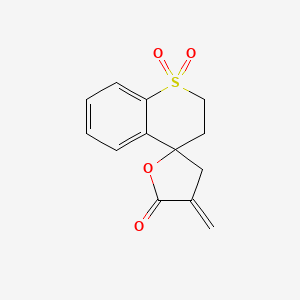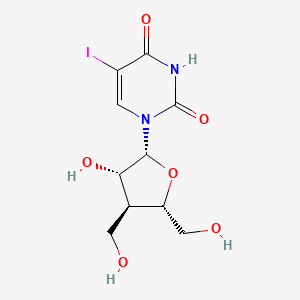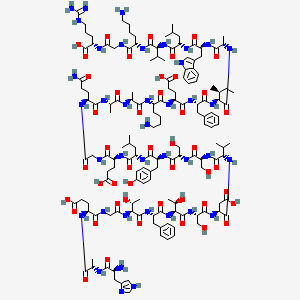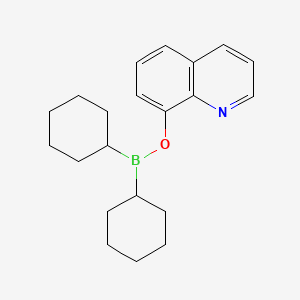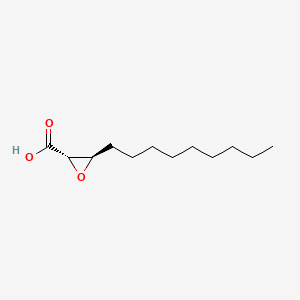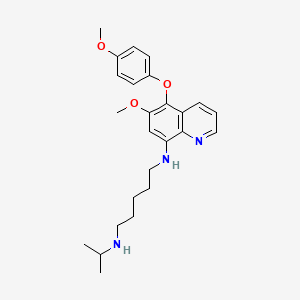
N-(3-Fluoro-4-methyl-phenyl)-formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluoro-4-methyl-phenyl)-formamide is an organic compound characterized by the presence of a formamide group attached to a fluorinated methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-4-methyl-phenyl)-formamide typically involves the reaction of 3-fluoro-4-methyl aniline with formic acid or formic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the formamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4-methyl-phenyl)-formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Fluoro-4-methylbenzoic acid.
Reduction: 3-Fluoro-4-methylphenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Fluoro-4-methyl-phenyl)-formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-methyl-phenyl)-formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenyl isocyanate
- 3-Fluoro-4-methylphenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
Uniqueness
N-(3-Fluoro-4-methyl-phenyl)-formamide is unique due to the presence of both a fluorine atom and a formamide group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
701-85-9 |
|---|---|
Molecular Formula |
C8H8FNO |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)formamide |
InChI |
InChI=1S/C8H8FNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-5H,1H3,(H,10,11) |
InChI Key |
YKBURFJMNZJZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


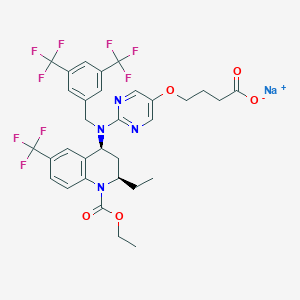
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
